N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog No.
S13949699
CAS No.
M.F
C13H19N5
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyr...

Product Name

N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-methyl-N-[(3S,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11-/m1/s1

InChI Key

XRIARWQZLGCQDM-MWLCHTKSSA-N

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3

Isomeric SMILES

C[C@@H]1CCNC[C@H]1N(C)C2=NC=NC3=C2C=CN3

N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C13H21N5 and a molecular weight of 245.32 g/mol. This compound features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its pharmacological properties. The compound's IUPAC name reflects its stereochemistry and functional groups, indicating the presence of a methyl group and a piperidine ring. It is often represented by the SMILES notation: C[C@@H]1[C@H](N(C)C2=C3C(NC=C3)=NC=N2)CNCC1 .

This compound has shown potential biological activity, particularly in the realm of medicinal chemistry. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in neurological processes. Preliminary studies indicate that compounds with similar structures may exhibit activity against certain types of cancer and neurodegenerative diseases .

The synthesis of N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: This could involve cyclization reactions starting from simpler pyrimidine derivatives.
  • Piperidine Ring Construction: The piperidine moiety can be synthesized via reductive amination or cyclization methods.
  • Methylation: The introduction of the methyl group on the nitrogen atom can be achieved through methyl iodide or dimethyl sulfate in the presence of a base.

Each step requires careful optimization to achieve high yields and purity .

N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily explored for its potential pharmaceutical applications. Its unique structure suggests utility in drug development targeting neurological disorders and cancer therapies. Additionally, it may serve as a lead compound for further modifications to enhance efficacy and reduce side effects .

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Such interactions could elucidate its mechanism of action and therapeutic potential . Further studies using techniques like molecular docking and in vitro assays are necessary to confirm these interactions.

Several compounds share structural similarities with N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which can be compared based on their pharmacological profiles:

Compound NameCAS NumberSimilarityKey Features
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine477600-74-10.94Stereoisomer with potential similar activity
7H-Pyrrolo[2,3-d]pyrimidin-4-amine1500-85-20.67Core structure without piperidine substitution
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine1080467-50-00.67Chlorinated derivative with altered properties
N-Methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide1208319-26-90.70Contains a cyclohexyl group that may influence activity

These compounds illustrate variations in substituents that can affect biological activity and pharmacokinetics . The uniqueness of N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific stereochemistry and functional groups that may confer distinct therapeutic properties compared to its analogs.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.16404563 g/mol

Monoisotopic Mass

245.16404563 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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